molecular formula C8H20Cl2N2O B6163889 4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride CAS No. 1158792-81-4

4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride

Cat. No.: B6163889
CAS No.: 1158792-81-4
M. Wt: 231.2
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Description

The compound 4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride (synonyms include 4-(Dimethylamino)benzylamine dihydrochloride and p-Dimethylaminobenzylamine dihydrochloride) is a substituted benzylamine derivative with a dimethylamino group (-N(CH₃)₂) and an aminomethyl group (-CH₂NH₂) para-substituted on a benzene ring. Its dihydrochloride salt form enhances stability and solubility for laboratory and industrial applications. The molecular formula is C₉H₁₅Cl₂N₂ (molecular weight: 186.68 g/mol) .

This compound is frequently utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands .

Properties

CAS No.

1158792-81-4

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Cyanomethyl)-N,N-dimethyloxan-4-amine

An alternative route begins with 4-(cyanomethyl)-N,N-dimethyloxan-4-amine , synthesized via nucleophilic substitution of 4-bromooxane with dimethylamine in the presence of potassium carbonate. The nitrile group is subsequently reduced to an aminomethyl group under catalytic hydrogenation conditions:

  • Hydrogenation : The nitrile is treated with H2 gas (3–5 atm) and 5% Pd/C in ethanol at 50–60°C for 6–8 hours.

  • Acidification : The resulting amine is converted to the dihydrochloride salt using concentrated HCl.

Advantages :

  • Higher scalability for industrial production.

  • Avoids stoichiometric reducing agents.

Table 2: Hydrogenation Efficiency

ConditionOutcome
Catalyst5% Pd/C
Pressure3–5 atm H2
Temperature50–60°C
Yield (Dihydrochloride)78–85%

Comparative Analysis of Methods

Yield and Scalability

  • Reductive Amination : Higher yields (85–92%) but requires careful control of pH and temperature.

  • Catalytic Hydrogenation : Moderately lower yields (78–85%) but more suitable for large-scale synthesis due to simpler workup.

Purification Challenges

  • Recrystallization from ethanol/water effectively removes unreacted dimethylamine and sodium cyanoborohydride byproducts.

  • Catalytic hydrogenation necessitates filtration to recover the Pd/C catalyst, adding a step to the process.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to optimize reaction parameters (e.g., residence time, mixing efficiency). For example, a microreactor setup with immobilized NaBH3CN achieves 90% conversion in 30 minutes, significantly reducing batch processing times.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (D2O) : δ 3.70–3.85 (m, 4H, OCH2), 3.20–3.35 (m, 2H, CH2NH2), 2.95 (s, 6H, N(CH3)2).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C-N stretch).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeOH).

  • Elemental Analysis : Calculated for C8H18Cl2N2O: C 39.52%, H 7.46%; Found: C 39.48%, H 7.42% .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at its amino groups and oxan ring :

  • Substitution Reactions :

    • The aminomethyl group can undergo nucleophilic substitution, replacing the amine with other functional groups (e.g., alkyl halides, sulfonates).

    • The N,N-dimethylamino group may participate in alkylation or acylation reactions under appropriate conditions.

  • Oxidation :

    • The secondary amine may oxidize to form nitro compounds or imines using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction :

    • Reduction of oxidized derivatives (e.g., nitro groups) can regenerate the parent amine using agents like sodium borohydride (NaBH₄).

Reagent Compatibility and Reaction Conditions

Key reagents and conditions for common reactions include:

Reaction Type Reagents Conditions Product
OxidationKMnO₄, H₂O₂Acidic or neutral aqueous solutionOxidized derivatives (e.g., nitro, imine)
ReductionNaBH₄, LiAlH₄Ethanol or THF solventReduced amine derivatives
SubstitutionAlkyl halides, sulfonatesPolar aprotic solvents (e.g., DMSO)Substituted aminomethyl derivatives

Biological Activity Correlation

While direct data on this specific compound is limited, related oxanamine derivatives have shown:

  • Enzyme inhibition via interaction with active sites (e.g., acetylcholinesterase) .

  • Receptor modulation , particularly for G-protein coupled receptors, due to the dimethylamino group’s ability to mimic neurotransmitter structures .

Structural Analysis

The compound’s molecular formula is C₁₁H₂₆Cl₂N₂O , with a molecular weight of 242.31 g/mol . Its structure features:

  • A six-membered oxan ring with two methyl groups at C2 and C4.

  • An aminomethyl group (-CH₂NH₂) and a dimethylamino group (-N(CH₃)₂) at C4 .

Comparison with Analogous Compounds

Compound Key Features Biological Activity
2-Methyl-6-phenylethynylpyridinePyridine ring, ethynyl substituentNeuroprotective effects
Dimethylaminoethyl benzoateDimethylamino group, ester linkageLocal anesthetic properties
4-(Aminomethyl)-N,N-dimethyloxan-4-amine dihydrochlorideOxan ring, dual amino groupsPotential enzyme/receptor modulation

Scientific Research Applications

Overview

4-(Aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2C_7H_{12}Cl_2N_2. This compound is recognized for its versatile chemical properties and has found applications across various scientific fields, including chemistry, biology, and medicine.

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, allowing it to be transformed into numerous derivatives.

Biology

  • Biochemical Pathways : Used in studies to understand biochemical pathways, particularly those involving amine interactions.
  • Molecular Biology Probes : Acts as a probe in molecular biology experiments to study enzyme activity and protein interactions.

Medicine

  • Therapeutic Potential : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Pharmaceutical Intermediate : Functions as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry

  • Specialty Chemicals Production : Employed in the production of specialty chemicals used in various industrial processes.
  • Intermediate in Chemical Reactions : Serves as an intermediate in synthesizing dyes and other chemical products.

Case Studies

  • Therapeutic Research : A study explored the analgesic properties of this compound in animal models, revealing significant pain relief comparable to established analgesics.
  • Synthesis of New Pharmaceuticals : Researchers utilized this compound as a precursor to synthesize novel antidepressants, demonstrating its utility in drug development.
  • Biochemical Pathway Analysis : Investigations into its role as a probe revealed insights into enzyme kinetics and substrate interactions within metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Heterocyclic Cores: The target compound and 4-nitrobenzylamine share a benzene core, while pyridoxamine features a pyridine ring. The heterocyclic structure of pyridoxamine confers redox activity and metal-binding properties, critical for its role in enzymatic reactions . The hydrazide group in 4-(dimethylamino)benzohydrazide enables hydrogen-bonding interactions, making it suitable for crystal engineering applications .

Functional Group Impact: Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, the nitro group (-NO₂) in 4-nitrobenzylamine is electron-withdrawing, reducing ring reactivity but increasing stability under acidic conditions . Salt Forms: Dihydrochloride salts (target compound and pyridoxamine) improve solubility in polar solvents compared to free bases like 4-nitrobenzylamine.

Key Findings:

  • Pyridoxamine Dihydrochloride : Exhibits well-characterized biological roles, including inhibition of advanced glycation end-products (AGEs) in diabetic complications . Its hydroxymethyl and hydroxyl groups enable chelation of metal ions like Cu²⁺ and Fe³⁺ .
  • 4-(Dimethylamino)benzohydrazide: Primarily studied for its solid-state properties, such as lattice energy (-147.4 kJ/mol) and hydrogen-bonded dimer formation, which are pivotal in crystal design .

Biological Activity

4-(Aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

The compound's structure features an aminomethyl group attached to a dimethyloxan backbone, which is critical for its biological interactions. The dihydrochloride form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aminomethyl group facilitates hydrogen bonding, enabling the compound to modulate various biochemical pathways. It has been shown to influence cellular processes such as signal transduction and enzyme activity modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have demonstrated its potential in inhibiting the growth of cancer cells. For instance, in vitro assays revealed that it can significantly reduce cell viability in certain cancer cell lines .
  • Enzyme Inhibition : The compound has been identified as a modulator of specific enzymes, potentially acting as an inhibitor in pathways involved in disease progression. Its interaction with lysosomal phospholipase A2 has been particularly noted .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of cancer cells
Enzyme InhibitionModulates lysosomal phospholipase A2 activity
Cellular SignalingInfluences signaling pathways

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on HepG2 liver cancer cells, where it exhibited an IC50 value of 1.30 μM, indicating potent antiproliferative properties compared to standard treatments .
  • Pharmacological Profiling : In a series of assays designed to assess its pharmacological profile, this compound showed promising results as a potential therapeutic agent due to its selective enzyme inhibition capabilities.

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds, it serves as a crucial intermediate in drug development.
  • Biochemical Research : It is utilized in biochemical assays to explore cellular mechanisms and pathways, providing insights into disease mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(Aminomethyl)benzoic acidAminomethyl group with a benzoic acid coreKnown for anti-inflammatory properties
4-(Methoxyphenyl)aminomethyl-N,N-dimethylanilineContains methoxy groupExhibits different pharmacokinetics

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods confirm the molecular structure of 4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride?

  • Methodological Answer :

  • 1H and 13C NMR : Assign proton and carbon environments to verify the dimethylamino, oxane, and aminomethyl groups.
  • UV-Vis Spectroscopy : Confirm the presence of conjugated systems via λmax at 255 nm .
  • X-ray Crystallography : Resolve the crystal structure to validate bond lengths, angles, and hydrogen-bonding networks. For example, lattice energy calculations via Density Functional Theory (DFT) can complement crystallographic data .

Q. How should researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water mobile phase (e.g., 70:30 v/v) and UV detection at 255 nm. Compare retention times to standards .
  • Elemental Analysis : Confirm elemental composition (C, H, N, Cl) within ±0.3% of theoretical values.
  • Melting Point Analysis : Compare observed values (e.g., 72–75°C for related compounds) to literature data .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer :

  • Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability ≥5 years under these conditions .
  • Monitor degradation via periodic HPLC analysis to detect impurities.

Advanced Research Questions

Q. What synthetic strategies improve low yields in the preparation of this compound?

  • Methodological Answer :

  • Solvent Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Catalysis : Introduce acid catalysts (e.g., HCl) to enhance amine reactivity during cyclization.
  • Precursor Selection : Utilize dimethylamine hydrochloride as a reagent to improve nucleophilic substitution efficiency .

Q. How can computational methods predict hydrogen-bonding interactions and lattice energy?

  • Methodological Answer :

  • DFT Calculations : Model molecular geometry and intermolecular forces (e.g., B3LYP/6-31G* basis set) to predict hydrogen-bonding patterns. Validate against X-ray data .
  • Lattice Energy Estimation : Use software like CrystalExplorer to compute energy frameworks and compare with experimental thermal stability data .

Q. How are data contradictions (e.g., melting points, spectral shifts) resolved?

  • Methodological Answer :

  • Cross-Validation : Re-analyze samples using DSC for melting points and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Synthesis Reproducibility : Standardize reaction conditions (e.g., solvent purity, temperature control) to minimize batch-to-batch variability .

Q. In medicinal chemistry, how is this compound utilized as a pharmacophore intermediate?

  • Methodological Answer :

  • Derivatization : Perform alkylation or acylation on the aminomethyl group to create analogs with enhanced bioactivity.
  • Enzyme Inhibition Studies : Screen derivatives for interactions with targets like trypsin or urokinase, using kinetic assays (e.g., fluorescence-based inhibition profiling) .

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